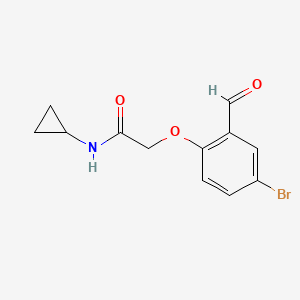

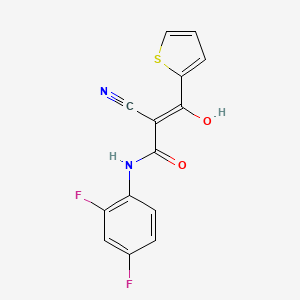

N-(3-methylisothiazol-5-yl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methylisothiazol-5-yl)-2-(trifluoromethyl)benzamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-2 is a potent inhibitor of the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protein, which plays a critical role in the activation of the immune system.

Applications De Recherche Scientifique

Antimicrobial Activity

N-(3-methylisothiazol-5-yl)-2-(trifluoromethyl)benzamide derivatives have shown significant antimicrobial activity. Fluoro and trifluoromethyl derivatives of related compounds demonstrate high activity against fungi and Gram-positive microorganisms, with some derivatives displaying activity against Gram-negative strains as well. These findings suggest potential applications in developing new antimicrobial agents (Carmellino et al., 1994).

Supramolecular Gelators

Studies on derivatives of N-(thiazol-2-yl) benzamide, closely related to the compound of interest, have elucidated the role of methyl functionality and multiple non-covalent interactions in gelation behavior. These insights are crucial for developing new materials with specific properties, such as stability and minimum gelator concentration (Yadav & Ballabh, 2020).

Antiviral Applications

In the realm of antiviral research, benzamide-based compounds have been synthesized and found to possess significant activities against bird flu influenza H5N1. This suggests that derivatives of N-(3-methylisothiazol-5-yl)-2-(trifluoromethyl)benzamide could be explored for their potential antiviral properties, offering a new avenue in the fight against viral diseases (Hebishy et al., 2020).

Catalysis and Synthesis Methods

The compound and its derivatives find applications in catalysis and novel synthesis methods. For example, phenyliodine(III) bis(trifluoroacetate) has been used to synthesize 2‐aryl‐1,2‐benzisothiazol‐3(2H)‐ones in ionic liquid, highlighting the role of N-(3-methylisothiazol-5-yl)-2-(trifluoromethyl)benzamide derivatives in facilitating new chemical reactions (Wang et al., 2007).

Antipsychotic Agents

Substituted benzamides, closely related to N-(3-methylisothiazol-5-yl)-2-(trifluoromethyl)benzamide, have been evaluated as potential atypical antipsychotic agents. Their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, coupled with their efficacy in inhibiting apomorphine-induced responses in mice, positions these compounds as promising candidates for treating schizophrenia and related disorders (Norman et al., 1996).

Propriétés

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2OS/c1-7-6-10(19-17-7)16-11(18)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFLFJYQJJLNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylisothiazol-5-yl)-2-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2727642.png)

![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2727644.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2727645.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2727647.png)

![(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2727650.png)

![(3-Fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2727651.png)

![N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727654.png)